REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([N+:11]([O-])=O)[CH:3]=1.[F:14][C:15]1[CH:21]=[CH:20][C:18](N)=[CH:17][CH:16]=1>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:11][C:18]2[CH:20]=[CH:21][C:15]([F:14])=[CH:16][CH:17]=2)[CH:3]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 35 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation to half the volume, water and dichloromethane
|
Type
|
WASH
|
Details
|
After the organic phase is washed with 1N aqueous hydrochloric acid, it
|
Type
|
CUSTOM
|
Details
|
is dried on sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
35 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)NC1=CC=C(C=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |